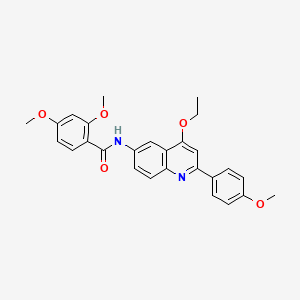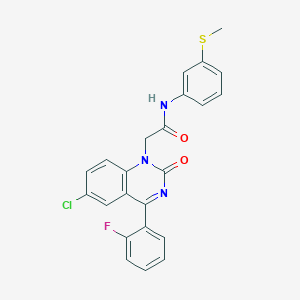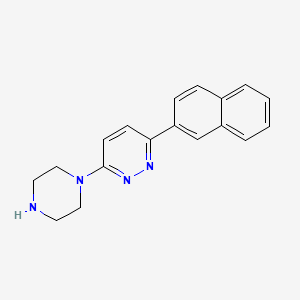
4-(Pyrazin-2-ylmethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Pyrazin-2-ylmethyl)morpholine is a novel compound that has been disclosed in patents . It is a derivative of morpholine and is used in therapy, particularly in the treatment or prevention of conditions having an association with NR2B negative allosteric modulating properties .
Molecular Structure Analysis
The molecular structure of this compound is described in patents . It belongs to the class of heterocyclic compounds containing both one or more hetero rings having oxygen atoms as the only ring hetero atoms, and one or more rings having nitrogen as the only ring hetero atom .Wissenschaftliche Forschungsanwendungen
Chemical and Pharmacological Interests
4-(Pyrazin-2-ylmethyl)morpholine is part of the morpholine derivatives, which have been extensively studied for their chemical and pharmacological potential. Morpholine and its derivatives, including compounds with pyrazine and morpholine components, are recognized for their broad spectrum of pharmacological profiles. These compounds have been investigated for various biological activities, leading to their development for diverse pharmacological applications. The exploration of morpholine derivatives has been motivated by their significant presence in compounds designed for enhanced biological activities, showcasing the chemical versatility and pharmacological importance of this moiety (Asif & Imran, 2019).
Antiparasitic Activities
Research into 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives has demonstrated their efficacy against parasitic infections, including Trypanosoma strains and Leishmania donovani. These studies highlight the potential of morpholine derivatives in developing treatments for parasitic diseases, further underscoring the therapeutic applications of these compounds in addressing global health challenges (Kuettel et al., 2007).
Cancer Research
In the realm of cancer research, novel morpholine derivatives have been synthesized and evaluated for their anti-cancer properties. These compounds have shown promising results against various cancer cell lines, indicating the potential of morpholine-based molecules in cancer therapy. The development of these derivatives contributes to the expanding repertoire of anticancer agents, showcasing the significance of morpholine in medicinal chemistry and oncological research (Kumar et al., 2021).
Neuroprotective Effects
Morpholine derivatives have also been investigated for their neuroprotective effects. These studies have revealed the potential of morpholine-based compounds in protecting neuronal cells from oxidative stress and other neurodegenerative conditions. The exploration of these derivatives underscores the importance of morpholine in developing therapeutic agents for neurodegenerative diseases (Sameem et al., 2017).
Synthesis and Material Science
Beyond pharmacological applications, morpholine derivatives, including those with pyrazinylmethyl groups, have been explored in material science for their unique properties. These compounds have been utilized in the synthesis of novel materials, demonstrating the versatility of morpholine derivatives in various scientific disciplines (Bandaru et al., 2018).
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-(pyrazin-2-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-2-11-9(7-10-1)8-12-3-5-13-6-4-12/h1-2,7H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLJHSTZIZURSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2651872.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2651874.png)
![N-(4-chloro-2-methoxyphenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide](/img/structure/B2651875.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)acetamide hydrochloride](/img/structure/B2651878.png)
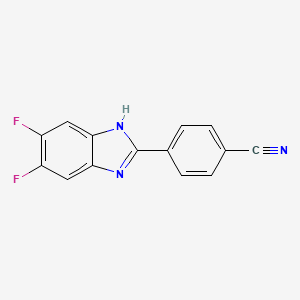
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2651882.png)

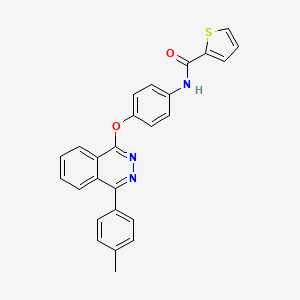
![(3-Chlorophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2651886.png)
